molecular formula C18H18O3 B14511040 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine CAS No. 62698-60-6

8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine

Katalognummer: B14511040
CAS-Nummer: 62698-60-6
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: RXYIDKDGJZDZQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine is a complex organic compound characterized by its unique trioxonine ring structure and the presence of two phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine typically involves multicomponent reactions that facilitate the formation of the trioxonine ring. One common method includes the use of ethanol as a solvent and a deep eutectic mixture as a catalyst to achieve high yields under mild reaction conditions . The reaction involves the formation of multiple C–C bonds, which are crucial for the construction of the trioxonine ring.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.

    Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.

Wirkmechanismus

The mechanism by which 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Vergleich Mit ähnlichen Verbindungen

  • 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
  • 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
  • 1-Naphthalenol, 5,6,7,8-tetrahydro-
  • 1H-Carbazole, 2,3,4,9-tetrahydro-

Uniqueness: 8,9-Diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine stands out due to its trioxonine ring structure, which imparts unique chemical properties and reactivity.

Eigenschaften

CAS-Nummer

62698-60-6

Molekularformel

C18H18O3

Molekulargewicht

282.3 g/mol

IUPAC-Name

8,9-diphenyl-2,3,5,6-tetrahydro-1,4,7-trioxonine

InChI

InChI=1S/C18H18O3/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)21-14-12-19-11-13-20-17/h1-10H,11-14H2

InChI-Schlüssel

RXYIDKDGJZDZQW-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=C(OCCO1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.